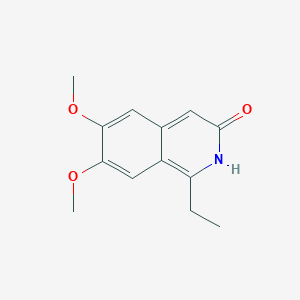

1-ethyl-6,7-dimethoxy-2H-isoquinolin-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-6,7-dimethoxy-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-4-10-9-7-12(17-3)11(16-2)5-8(9)6-13(15)14-10/h5-7H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVWACZNVRBNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=C(C(=CC2=CC(=O)N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Synthetic Methodologies for 1 Ethyl 6,7 Dimethoxy 2h Isoquinolin 3 One and Its Analogues

Classical Approaches to Isoquinolone Core Synthesis

The foundational methods for constructing the isoquinoline (B145761) and isoquinolone skeletons have been established for over a century and continue to be relevant in organic synthesis. These classical reactions, often named after their discoverers, provide reliable pathways to the core structure.

Pomeranz–Fritsch Reaction and its Modifications

The Pomeranz–Fritsch reaction, first reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, is a cornerstone in isoquinoline synthesis. thermofisher.comwikipedia.org The reaction traditionally involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. thermofisher.comwikipedia.orgchemistry-reaction.com This method allows for the preparation of a wide range of structurally diverse isoquinolines. thermofisher.com

The general mechanism proceeds in two main stages. First, the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine forms a Schiff base (benzalaminoacetal). chemistry-reaction.comorganicreactions.org Subsequently, treatment with a strong acid, such as concentrated sulfuric acid, promotes the cyclization and aromatization to yield the isoquinoline ring system. thermofisher.comorganicreactions.org

Several modifications have been developed to improve the scope and efficiency of the Pomeranz–Fritsch reaction.

Schlittler-Müller Modification: This variant utilizes the condensation of a benzylamine (B48309) with glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. thermofisher.comchem-station.comdrugfuture.com

Bobbitt Modification: This approach involves the hydrogenation of the benzalaminoacetal intermediate before the acid-catalyzed cyclization, leading to the formation of tetrahydroisoquinolines. mdpi.com

N-Tosyl-1,2-dihydroisoquinoline Intermediate: A modification involving the cyclization of N-tosylated benzylamines in dilute mineral acid has been shown to proceed through an N-tosyl-1,2-dihydroisoquinoline intermediate, which can be isolated. rsc.org

Despite its utility, the Pomeranz–Fritsch reaction has been less frequently explored compared to other classical methods like the Bischler–Napieralski and Pictet–Spengler reactions. acs.org However, recent applications have integrated it into multicomponent reaction sequences, such as the Ugi/Pomeranz–Fritsch strategy, to generate diverse isoquinoline scaffolds. acs.org

A retrosynthetic analysis for the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, an analogue, employs a Pomeranz–Fritsch–Bobbitt cyclization as a key step. mdpi.com

Interactive Data Table: Key Features of Pomeranz-Fritsch Reaction and its Modifications

| Feature | Pomeranz-Fritsch Reaction | Schlittler-Müller Modification | Bobbitt Modification |

| Starting Materials | Benzaldehyde, 2,2-dialkoxyethylamine | Benzylamine, Glyoxal hemiacetal | Benzalaminoacetal (hydrogenated) |

| Key Intermediate | Benzalaminoacetal (Schiff base) | Not specified | N-substituted aminoacetal |

| Product | Isoquinoline | C1-substituted isoquinoline | Tetrahydroisoquinoline |

| Catalyst | Strong acid (e.g., H₂SO₄) | Not specified | Acid |

Bischler–Napieralski Cyclization and Related Transformations

The Bischler–Napieralski reaction, discovered in 1893 by August Bischler and Bernard Napieralski, is a powerful method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates. wikipedia.org The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. wikipedia.org

The reaction is typically carried out under refluxing acidic conditions with a dehydrating agent. wikipedia.orgnrochemistry.com Commonly used reagents include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), and stannic chloride (SnCl₄). wikipedia.orgorganic-chemistry.orgnrochemistry.com The choice of reagent can depend on the electronic nature of the aromatic ring; for substrates lacking electron-donating groups, a mixture of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.org

Two primary mechanisms have been proposed for the Bischler–Napieralski reaction. wikipedia.org

Mechanism I: Involves a dichlorophosphoryl imine-ester intermediate, with imine formation occurring after cyclization. wikipedia.org

Mechanism II: Proceeds through a nitrilium ion intermediate, which is formed prior to the cyclization step. wikipedia.org The prevailing mechanism is thought to be influenced by the specific reaction conditions. wikipedia.org

For the synthesis of isoquinolones, a related transformation, the Pictet–Gams reaction , can be employed. This reaction involves the cyclization of a β-hydroxy-β-phenylethylamide, which undergoes dehydration under the same conditions to directly yield an isoquinoline. wikipedia.org

The Bischler-Napieralski reaction is particularly effective for arenes that are electron-rich. organic-chemistry.org It has been utilized in the synthesis of various isoquinoline alkaloids, including protoberberines and benzo[c]phenanthridines, through sequences involving N/C-alkylation. acs.orgacs.org

Interactive Data Table: Reagents and Conditions for Bischler-Napieralski Reaction

| Reagent | Substrate Type | Conditions |

| POCl₃ | β-arylethylamides | Refluxing |

| SnCl₄, BF₃ etherate | Phenethylamides | Not specified |

| Tf₂O, PPA | Phenethylcarbamates | Not specified |

| P₂O₅ in POCl₃ | Electron-deficient phenethylamides | Refluxing |

Pictet–Spengler Condensation and its Variants

The Pictet–Spengler reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, is a chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.org This reaction is considered a special case of the Mannich reaction. wikipedia.org

The driving force for the reaction is the formation of an electrophilic iminium ion from the initial condensation of the amine and the carbonyl compound under acidic conditions. wikipedia.org This iminium ion then undergoes an intramolecular electrophilic attack on the aromatic ring to form the new heterocyclic ring. arkat-usa.org While traditionally performed with heating in a protic solvent with an acid catalyst, the reaction can also proceed in aprotic media, sometimes even without a catalyst. wikipedia.org

For the synthesis of tetrahydroisoquinolines from phenylethylamines, the reaction conditions are generally harsher than for indole-based substrates, often requiring reflux with strong acids like hydrochloric acid or trifluoroacetic acid. wikipedia.org

A significant variant is the N-acyliminium ion Pictet–Spengler reaction . In this approach, the intermediate iminium ion is acylated to form a more reactive N-acyliminium ion, which can cyclize under milder conditions with a broader range of aromatic systems. wikipedia.org

The Pictet–Spengler condensation has proven to be a valuable tool in the enantioselective synthesis of isoquinoline alkaloids. rsc.orgrsc.orgcdnsciencepub.com By using chiral carbonyl compounds or chiral auxiliaries, asymmetric induction at the newly formed stereocenter (C-1) can be achieved. arkat-usa.orgrsc.org For example, the condensation of dopamine (B1211576) hydrochloride with (R)-(+)-glyceraldehyde has been used to produce intermediates for the enantioselective synthesis of alkaloids like (S)-(−)-carnegine and (R)-(−)-calycotomine. rsc.orgcdnsciencepub.com

Contemporary and Advanced Synthetic Strategies for Isoquinolone Frameworks

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing isoquinolone frameworks, often with high levels of control over stereochemistry.

Transition Metal-Mediated Cascade Reactions in Isoquinolone Construction

Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, offer an elegant and efficient approach to building complex molecular architectures. uchicago.edu Transition metal catalysis has been instrumental in the development of novel cascade reactions for the synthesis of isoquinolones.

One notable example is a transition metal-free cascade reaction of alkynols with imines, catalyzed by potassium tert-butoxide. nih.gov This methodology allows for the synthesis of isoquinolin-1(2H)-one derivatives. By simply changing the reaction solvent, the outcome can be switched to produce dihydroisobenzofuran derivatives. nih.gov This strategy has been successfully applied to a two-step synthesis of the natural product 8-oxypseudopalmatine from commercially available starting materials. nih.gov Furthermore, this approach has been extended to a multicomponent reaction of alkynols, aldehydes, and amines to directly afford isoquinolin-1(2H)-one derivatives. nih.gov

Additionally, 1,2-dihydroisoquinolines have been utilized as versatile templates in reaction discovery to develop cascade reactions that provide access to various isoquinoline alkaloid frameworks. nih.gov While the provided search results highlight a transition-metal-free approach, the broader field of transition metal-mediated cascades, such as those involving palladium or nickel, represents a powerful tool for constructing complex polycyclic systems, including those containing the isoquinolone core. uchicago.edu

Organocatalytic Methodologies for Enantioselective Isoquinolone Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including isoquinolones. This approach avoids the use of potentially toxic and expensive heavy metals.

An asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed. nih.gov This method starts from 2-(nitromethyl)benzaldehydes and N-protected aldimines. Using a quinine-based squaramide organocatalyst (at 5 mol%), the desired products are obtained as nearly single diastereomers through an aza-Henry–hemiaminalization–oxidation sequence. nih.gov This protocol achieves moderate to good yields (39–78%) and moderate to very good enantioselectivities (40–95% ee). nih.gov

Another significant application of organocatalysis is in the atroposelective synthesis of isoquinolines. A highly enantioselective Pictet–Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines has been achieved via dynamic kinetic resolution. acs.orgnih.gov In this process, chiral phosphoric acids catalyze the cyclization to yield single regioisomeric isoquinolines with excellent enantioselectivities (up to 99% ee) around the C–C bond. acs.org The enantioselectivity can be controlled by the choice of substituents on the catalyst. acs.org

Bifunctional organocatalysts, such as those bearing amino and urea (B33335) functional groups, have also been successfully applied to the novel, highly enantioselective synthesis of axially chiral isoquinoline N-oxides. acs.org These axially chiral products are promising as chiral ligands or organocatalysts in their own right. acs.org

Interactive Data Table: Organocatalytic Approaches to Isoquinolone Synthesis

| Approach | Key Reaction | Catalyst Type | Product Type | Key Features |

| Aza-Henry–Hemiaminalization–Oxidation | Domino Reaction | Quinine-based squaramide | trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones | One-pot, high diastereoselectivity, moderate to very good enantioselectivity. nih.gov |

| Atroposelective Pictet-Spengler | Dynamic Kinetic Resolution | Chiral phosphoric acid | Axially chiral tetrahydroisoquinolines | High enantioselectivity (up to 99% ee), enantiodivergence based on catalyst. acs.orgnih.govresearchgate.net |

| Axially Chiral N-Oxide Synthesis | Not specified | Bifunctional amino-urea catalyst | Axially chiral isoquinoline N-oxides | First example of using simple bifunctional organocatalysts for this transformation. acs.org |

Catalyst-Free Protocols and Green Chemistry Approaches in Isoquinolone Synthesis

In recent years, the principles of green chemistry have become a significant driver in the development of new synthetic methods. mdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com In the context of isoquinolone synthesis, this has led to the exploration of catalyst-free reactions and the use of environmentally friendly solvents and reaction conditions.

One notable green approach involves the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours or days to mere minutes. mdpi.com This technique has been successfully applied to classic isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions, allowing for the rapid generation of diverse isoquinoline libraries. organic-chemistry.org Another strategy is the use of water as a solvent, which is a benign and economical choice. One-pot, three-component reactions of ninhydrin (B49086) and various diamines have been successfully carried out in water, leading to the efficient synthesis of heterocyclic enaminones. nih.gov While not a direct synthesis of the target compound, this demonstrates the feasibility of aqueous multicomponent reactions for related structures.

Solvent-free reactions represent another important avenue in green chemistry. An efficient synthesis of various isoquinoline derivatives has been achieved through one-pot reactions under solvent-free conditions at a mild temperature of 50°C, resulting in high yields. acs.org Furthermore, the development of protocols that avoid the use of external oxidants is a key goal. A rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones has been developed using vinylene carbonate as an acetylene (B1199291) surrogate in ethanol, a biomass-derived solvent, at room temperature. chemistryviews.org This method is environmentally friendly due to its mild conditions and avoidance of stoichiometric external oxidants. chemistryviews.org

The following table summarizes some examples of catalyst-free and green chemistry approaches for the synthesis of isoquinolone and related heterocyclic scaffolds.

| Reaction Type | Starting Materials | Conditions | Product | Yield | Reference |

| Microwave-assisted Bischler-Napieralski | Phenylethylamides | Microwave irradiation | 3,4-Dihydroisoquinolines | Good | organic-chemistry.org |

| One-pot three-component reaction | Ninhydrin, malononitrile, diamines | Water, 10-30 min | Heterocyclic enaminones | High | nih.gov |

| Solvent-free one-pot reaction | Isoquinoline, phenacyl bromides, dialkyl acetylenedicarboxylates | 50°C, solvent-free | Dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates | High | acs.org |

| Rh(III)-catalyzed C-H activation | N-methoxybenzamides, vinylene carbonate | [Cp*RhCl2]2, ethanol, room temperature | 3,4-Unsubstituted isoquinolones | Good | chemistryviews.org |

Multicomponent Reactions (MCRs) for Diverse Isoquinolone Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach offers high atom economy, operational simplicity, and the rapid generation of molecular diversity, making it highly attractive for drug discovery. nih.gov

Several MCRs have been developed for the synthesis of isoquinoline and isoquinolone derivatives. For instance, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid has been described for the synthesis of complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.orgacs.org This reaction proceeds through the sequential formation of a spirooxindole, generation of an isocyanate, and subsequent addition of a second molecule of tetrahydroisoquinoline. acs.orgacs.org

Another example is the enantioselective multicomponent reaction of 2-alkynylbenzaldehydes, amines, and dimethylphosphonate in the presence of a chiral silver phosphate (B84403) catalyst, which yields chiral phosphonylated 1,2-dihydroisoquinoline (B1215523) derivatives with high yields and enantioselectivities. nih.gov Although this method requires a catalyst, it highlights the potential of MCRs to introduce stereochemical complexity in a single step.

The table below presents selected examples of multicomponent reactions used to generate diverse isoquinolone and related scaffolds.

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Scaffold | Yield | Reference |

| Isatin-based MCR | Isatin, tetrahydroisoquinoline, terminal alkyne | Benzoic acid, 80°C | N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides | 81% | acs.orgacs.org |

| Enantioselective MCR | 2-Alkynylbenzaldehydes, amines, dimethylphosphonate | Chiral silver spirocyclic phosphate acid | Chiral phosphonylated 1,2-dihydroisoquinolines | up to 99% | nih.gov |

| Three-component synthesis | Alkyl- or alkoxybenzenes, isobutyraldehyde, nitriles | Not specified | 1-Substituted 3,3-dimethyl-3,4-dihydroisoquinolines | Not specified | researchgate.net |

Specific Synthetic Routes Towards 1-ethyl-6,7-dimethoxy-2H-isoquinolin-3-one and Structurally Related Derivatives

A plausible and widely applicable method for constructing the core of the target molecule is through the Bischler-Napieralski reaction. organic-chemistry.org This reaction typically involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid. google.com For the synthesis of the target compound, one could envision starting with N-(3,4-dimethoxyphenethyl)propanamide. This amide can be prepared by reacting 3,4-dimethoxyphenethylamine (B193588) with propionyl chloride or propanoic anhydride. Subsequent Bischler-Napieralski cyclization would yield 1-ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline. The final step would be the oxidation of this dihydroisoquinoline to the desired this compound.

A related approach involves the synthesis of 6,7-dimethoxy-3-isochromanone from 3,4-dimethoxyphenylacetic acid and formaldehyde (B43269). orgsyn.org This isochromanone can then serve as a versatile intermediate. For example, it can react with various amines to yield N-substituted 1,4-dihydro-3(2H)-isoquinolones. orgsyn.org

Furthermore, the synthesis of 1-alkyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines has been achieved through the Bischler-Napieralski ring closure of amides of 3,4-dimethoxyphenylethylamine, followed by catalytic reduction and demethylation. nih.gov This highlights the utility of the Bischler-Napieralski reaction for introducing substituents at the 1-position.

A patent describes the preparation of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline via the cyclization of the corresponding amide under acidic catalysis, which is a key intermediate in the synthesis of Almorexant. google.com This further supports the feasibility of the Bischler-Napieralski approach for 1-substituted-6,7-dimethoxyisoquinoline derivatives.

The following table outlines a proposed synthetic route and highlights key transformations for related compounds found in the literature.

| Starting Material | Key Intermediate | Reaction Type | Product | Reference |

| 3,4-Dimethoxyphenethylamine | N-(3,4-Dimethoxyphenethyl)propanamide | Acylation, Bischler-Napieralski Cyclization, Oxidation | This compound | organic-chemistry.orggoogle.com (Proposed) |

| 3,4-Dimethoxyphenylacetic acid | 6,7-Dimethoxy-3-isochromanone | Reaction with formaldehyde and HCl | 6,7-Dimethoxy-3-isochromanone | orgsyn.org |

| Amides of 3,4-dimethoxyphenylethylamine | 1-Alkyl-6,7-dimethoxy-3,4-dihydroisoquinolines | Bischler-Napieralski ring closure | 1-Alkyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines | nih.gov |

| 1-(3,4-Dimethoxyphenyl)ethyl acetamide | 6,7-Dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline | Friedel-Crafts acylation, Cyclization | 6,7-Dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline | google.com |

Biosynthetic Pathways of Isoquinoline and Isoquinolone Alkaloids

Precursor Utilization in Isoquinoline (B145761) Alkaloid Biosynthesis (e.g., Tyrosine and Tryptophan Pathways)

The biosynthesis of the vast family of isoquinoline alkaloids, which includes the isoquinolone subgroup, predominantly originates from the aromatic amino acid L-tyrosine. ontosight.aiwikipedia.orgkegg.jp This canonical pathway is responsible for producing over 2,500 defined structures, including well-known compounds like morphine and berberine (B55584). biocyclopedia.com The process begins with the conversion of tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. kegg.jpbiocyclopedia.comnih.gov These two molecules, both derived from tyrosine, serve as the foundational building blocks that condense to form the basic isoquinoline skeleton. kegg.jp

While the tyrosine pathway is the most common route, research has uncovered alternative precursors. nih.gov Notably, a novel biosynthetic pathway utilizing L-tryptophan as the primary precursor has been identified in the bacterium Streptomyces albus. nih.govacs.org This discovery challenges the long-held view that isoquinoline alkaloids are exclusively derived from tyrosine and highlights the metabolic diversity found in microorganisms. nih.govamerigoscientific.com This alternative route, which produces the isoquinolinequinone alkaloid mansouramycin D, demonstrates that nature has evolved different strategies to assemble the same core chemical scaffold. nih.govacs.org

Table 1: Primary Precursors in Isoquinoline Alkaloid Biosynthesis

| Precursor | Primary Pathway | Organism Type | Key Intermediates | Example End Product(s) |

|---|---|---|---|---|

| L-Tyrosine | Canonical Pathway | Plants, Fungi | Dopamine, 4-hydroxyphenylacetaldehyde, Norcoclaurine | Morphine, Berberine, Codeine |

| L-Tryptophan | Novel Pathway | Bacteria (Streptomyces) | Not fully elucidated | Mansouramycin D |

Enzymatic Transformations in Isoquinoline Ring Formation

The assembly of the isoquinoline ring from its precursors is a multi-step process orchestrated by a series of specific enzymes. ontosight.aibiocyclopedia.com In the canonical tyrosine-based pathway, the initial and pivotal step is a Pictet-Spengler condensation reaction between dopamine and 4-hydroxyphenylacetaldehyde. amerigoscientific.com This key carbon-carbon bond formation is catalyzed by the enzyme norcoclaurine synthase (NCS), yielding the central intermediate, (S)-norcoclaurine. ontosight.aiwikipedia.orgbiocyclopedia.com

Following the formation of this foundational structure, a sequence of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, generates a diverse array of isoquinoline alkaloids. biocyclopedia.comresearchgate.net These transformations are carried out by specific classes of enzymes. For instance, methyltransferases like norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine (B195748) N-methyltransferase (CNMT) add methyl groups to the molecule. ontosight.airesearchgate.net Subsequently, cytochrome P450 monooxygenases and oxidases, such as the berberine bridge enzyme (BBE), introduce further complexity by creating new ring systems and functional groups, leading to the vast structural diversity seen in this alkaloid family. biocyclopedia.comresearchgate.net

Table 2: Key Enzymes in the Canonical Isoquinoline Biosynthesis Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Tyrosine Decarboxylase | TYDC | Catalyzes the conversion of tyrosine to tyramine. ontosight.aibiocyclopedia.com |

| Norcoclaurine Synthase | NCS | Catalyzes the Pictet-Spengler condensation to form the isoquinoline core. ontosight.airesearchgate.net |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Adds a methyl group to the norcoclaurine intermediate. biocyclopedia.comresearchgate.net |

| Coclaurine N-methyltransferase | CNMT | Adds a methyl group to the nitrogen atom of the coclaurine intermediate. ontosight.aibiocyclopedia.com |

| N-methylcoclaurine 3'-hydroxylase | CYP80B1 | A cytochrome P450 enzyme that hydroxylates N-methylcoclaurine. biocyclopedia.com |

Microbial and Plant Biosynthetic Routes to Isoquinolone Derivatives

Isoquinoline and isoquinolone alkaloids are predominantly found in the plant kingdom, with families like Papaveraceae (poppies) being prolific producers. biocyclopedia.comresearchgate.net In plants such as Papaver somniferum, the biosynthetic enzymes are localized in specific cell types, indicating a highly regulated and compartmentalized process. biocyclopedia.com

However, the ability to produce these complex molecules is not limited to plants. Fungi and bacteria have also been shown to possess biosynthetic pathways for isoquinoline alkaloids. nih.govnih.gov For example, the fungus Aspergillus fumigatus has been found to produce fumisoquins, a class of isoquinoline alkaloids, through a pathway that is remarkably analogous to the one found in plants. nih.gov This microbial pathway utilizes functional enzyme analogs to plant enzymes like coclaurine N-methyltransferase and the berberine bridge enzyme, suggesting a case of convergent evolution. nih.gov

Furthermore, the elucidation of these pathways has enabled the use of engineered microorganisms as "bio-factories" for producing plant-derived alkaloids. nih.govpnas.org Scientists have successfully reconstructed pathways in Escherichia coli and Saccharomyces cerevisiae (yeast) to produce the key intermediate (S)-reticuline from simple precursors like dopamine. pnas.orgberkeley.edu These microbial systems offer a scalable and controlled environment for the production of valuable isoquinoline compounds. nih.govberkeley.edu

Investigating Novel Biosynthetic Pathways for Isoquinolone Scaffolds

The frontier of research in this field is the discovery and engineering of novel biosynthetic pathways for creating isoquinolone and other isoquinoline-based scaffolds. nih.govbohrium.com A significant breakthrough has been the identification of the tryptophan-derived pathway for mansouramycin biosynthesis in Streptomyces, which operates independently of the canonical tyrosine route. nih.govacs.org This discovery opens up new possibilities for finding unique enzymatic tools and biosynthetic strategies in the microbial world. researchgate.net

In addition to discovering new natural pathways, metabolic engineering is being used to construct artificial pathways in microbial hosts. pnas.org By combining enzymes from different organisms (plants, bacteria, fungi) and engineering their expression in hosts like E. coli or yeast, researchers can create novel routes to produce specific target molecules. nih.govpnas.org This synthetic biology approach is not only aimed at increasing the yield of known alkaloids but also at generating novel derivatives with potentially new biological activities. berkeley.edu These engineered systems provide a powerful platform for exploring the vast chemical space of isoquinoline alkaloids and for producing custom isoquinolone scaffolds. bohrium.com

In Vitro Biological Activities and Pharmacological Characterization of 1 Ethyl 6,7 Dimethoxy 2h Isoquinolin 3 One and Isoquinolone Derivatives

Antagonist and Modulatory Effects on Specific Receptors and Enzymes

Isoquinolone derivatives have been identified as potent modulators of several key biological targets, including G protein-coupled receptors (GPCRs) and essential enzymes involved in disease pathways.

A significant area of research has focused on the development of isoquinolone derivatives as antagonists for the Lysophosphatidic Acid Receptor 5 (LPA5). nih.govnih.gov LPA5 is highly expressed in the spinal cord and dorsal root ganglion, making it a promising target for analgesic agents. nih.gov

High-throughput screening campaigns identified the 2H-isoquinoline-1-one scaffold as a potent antagonist of LPA5. nih.gov Subsequent synthesis and evaluation of derivatives led to the discovery of compounds with significant potency. For instance, compound 7e , a 2H-isoquinoline-1-one derivative, exhibited a half-maximal inhibitory concentration (IC50) of 0.12 µM against the LPA5 receptor. nih.gov Structure-activity relationship (SAR) studies have highlighted that methoxy (B1213986) groups at the 6- and 7-positions of the isoquinolone ring are crucial for this antagonistic activity. nih.gov Further research led to the development of compounds 65 and 66 , which showed comparable in vitro potency and excellent selectivity against other LPA receptors (LPA1-LPA4) and over 50 other GPCRs. nih.govresearchgate.net These antagonists function by blocking LPA-induced downstream signaling, such as calcium mobilization and cAMP pathways. nih.gov

Two other small-molecule LPAR5 antagonists, AS2717638 (a piperidine-based antagonist) and compound 3 (a diphenylpyrazole derivative), have also been characterized. mdc-berlin.de AS2717638 is particularly potent, with an IC50 of 0.038 µM. mdc-berlin.de These antagonists effectively blunt the LPA-induced phosphorylation of key signaling proteins like STAT1, STAT3, p65, and c-Jun in BV-2 microglia cells. researchgate.netmdc-berlin.de

Beyond LPA5, isoquinolone derivatives interact with a variety of other biological targets:

Viral Polymerase: Certain isoquinolone compounds have been found to inhibit the polymerase activity of influenza A and B viruses, which is a critical step in viral RNA replication. nih.govnih.gov

P-Glycoprotein (P-gp): Hybrid structures containing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) fragment have been designed as inhibitors of P-glycoprotein, a key protein involved in multidrug resistance (MDR) in cancer cells. researchgate.net

Topoisomerase II: Some derivatives have been shown to reduce the concentration of topoisomerase II protein, an enzyme critical for DNA replication and a target for anticancer drugs. researchgate.net

Cyclin-Dependent Kinases (CDKs): Isoquinolone derivatives have demonstrated the ability to inhibit CDKs, such as cdk1, which are essential for cell cycle progression. researchgate.net

Nucleic Acids: Isoquinoline (B145761) alkaloids can bind directly to DNA and RNA. nih.gov This interaction can disrupt the structure of duplex DNA and interfere with processes like DNA replication, repair, and transcription. nih.gov

In Vitro Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

The anticancer potential of isoquinolone derivatives has been extensively evaluated in vitro against a multitude of human cancer cell lines, with many compounds demonstrating significant cytotoxic and anti-proliferative activity. nih.govnih.gov These effects are often mediated through mechanisms such as inducing cell cycle arrest, apoptosis, and autophagy. nih.gov

Phenylaminoisoquinolinequinones, derived from 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone, have shown a remarkable increase in antiproliferative activity compared to their precursor. nih.gov Compounds with a phenylamino (B1219803) group at the C-6 position were generally more potent. nih.gov Similarly, the introduction of a bromine atom to the quinone ring often results in more cytotoxic derivatives. acs.org

The cytotoxic activity of various isoquinolone derivatives against different cancer cell lines is summarized in the table below.

| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |

| Isoquinolone compound (1) | Canine Kidney Epithelial | CC50 | 39.0 µM | nih.govnih.gov |

| Phenylaminoisoquinolinequinone (3b) | AGS (gastric) | IC50 | 0.82 µM | nih.gov |

| Phenylaminoisoquinolinequinone (4b) | SK-MES-1 (lung) | IC50 | 0.44 µM | nih.gov |

| Phenylaminoisoquinolinequinone (7b) | J82 (bladder) | IC50 | 0.70 µM | nih.gov |

| 2-Quinolone derivative (JST13) | MCF-7 (breast) | CTC50 | 22.04 µM | arabjchem.org |

| IQQ N-oxide (25) | NCI-H460 (NSCLC) | GI50 | <0.1 µM | acs.org |

| IQQ N-oxide (25) | A549 (NSCLC) | GI50 | 0.22 µM | acs.org |

| Oxiranyl-quinoxaline (11a) | SK-N-SH (neuroblastoma) | IC50 | 2.49 µM | mdpi.com |

| Oxiranyl-quinoxaline (11a) | IMR-32 (neuroblastoma) | IC50 | 3.96 µM | mdpi.com |

CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration; CTC50: 50% cytotoxic concentration; GI50: 50% growth inhibition.

In Vitro Antimicrobial Potency (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Isoquinolone and its related alkaloids exhibit a broad spectrum of antimicrobial activities. benthamdirect.commdpi.comnih.gov

Antiviral Activity: An isoquinolone compound was identified as a potent inhibitor of both influenza A and B viruses, with 50% effective concentrations (EC50) between 0.2 and 0.6 µM. nih.govnih.gov However, this initial compound showed significant cytotoxicity (CC50 of 39.0 µM). nih.govnih.gov Through the synthesis of 22 derivatives, researchers identified compound 21 , which had a much-improved safety profile (CC50 > 300 µM) while retaining antiviral activity (EC50 of 9.9 to 18.5 µM) by targeting viral polymerase. nih.govnih.gov

Antifungal Activity: Novel pyrazino[2,1-a]isoquinolin derivatives have demonstrated potent in vitro antifungal activities. nih.gov Some of these compounds, notably 11b , were more potent than the standard antifungal drug fluconazole (B54011) against four of the five tested fungal strains. nih.gov Other studies have confirmed the antifungal potential of isoxazoline/isoquinolinone hybrids against Aspergillus, Penicillium, and Candida species. nih.gov

Antibacterial Activity: Screening of synthetic isoquinolinone analogs revealed that 2-iodo-N-substituted tetrahydro-1-oxo isoquinoline-3-carboxylic acids showed very prominent activity against five Gram-positive and twelve Gram-negative bacteria. researchgate.net The isoquinoline alkaloid berberine (B55584) is also known to be effective against a broad range of bacteria, with its mechanism linked to the disruption of the bacterial cell wall. nih.gov

Antiparasitic Activity: Isoquinoline alkaloids have been tested against various parasites. Alkaloid extracts from several Brazilian plant species showed potent activity against chloroquine-resistant and -sensitive strains of Plasmodium falciparum, the parasite that causes malaria, with IC50 values ranging from 0.3 to 8.2 µg/mL. nih.gov Additionally, tetrahydroberberine, an isoquinoline alkaloid, showed moderate activity against Leishmania donovani (IC50 of 71.3 µg/mL). researchgate.net Other research has pointed to the potential of isoquinoline derivatives as anticestodal agents against tapeworms like Hymenolepis. nih.gov

Anti-inflammatory Modulations in Cellular Models

Isoquinolone derivatives have demonstrated significant anti-inflammatory effects in various cellular models, primarily by modulating the production of inflammatory mediators.

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a synthetic isoquinoline derivative known as FPTQ (1-((4-fluorophenyl)thio)isoquinoline) inhibited the production of nitric oxide (NO). nih.gov It also suppressed the mRNA expression and secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov

Similarly, in BV-2 microglia cells, LPA5 antagonists were shown to reduce the secretion of a panel of pro-inflammatory cytokines and chemokines, such as IL-6, tumor necrosis factor-alpha (TNFα), IL-1β, CXCL10, CXCL2, and CCL5, at non-toxic concentrations. mdc-berlin.de These effects are linked to the inhibition of key inflammatory signaling pathways like NF-κB. nih.govedgccjournal.org Studies on chondrocytes have also shown that the upregulation of pro-inflammatory cytokines following an inflammatory insult can be counteracted by anti-inflammatory compounds, providing a model for how isoquinoline derivatives might function in inflammatory joint diseases. nih.gov

Neuroprotective Actions in Cellular and Subcellular Systems

Isoquinoline alkaloids and their derivatives have shown promising neuroprotective effects in various in vitro models of neuronal damage. mdpi.com These compounds can protect nerve cells from damage by inhibiting inflammation, counteracting oxidative stress, regulating autophagy, and improving mitochondrial dysfunction. mdpi.com

In cellular models of ischemic injury, isoquinoline alkaloids have demonstrated the ability to protect neurons. mdpi.com For instance, the alkaloid tetrahydropalmatine (B600727) can reactivate the neuroprotective PI3K/AKT/mTOR pathway, which is often inhibited during injury, thereby reducing autophagy-related cell death. mdpi.com Other isoquinoline alkaloids, like nuciferine, protect nerve cells from oxidative damage by restoring the activity of key antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). mdpi.com

The LPAR5 antagonist AS2717638 was also found to attenuate the neurotoxic potential of conditioned medium from LPA-activated microglia, suggesting that blocking this receptor can protect neurons from secondary inflammatory damage. mdc-berlin.de Furthermore, studies using various neurotoxic insults, such as hydrogen peroxide and 6-hydroxydopamine, have shown that compounds with related structures can antagonize the resulting cell toxicity, often by activating cellular defense pathways like the Nrf2-ARE pathway. nih.gov

Antioxidant Mechanisms and Cellular Protection

Research into the antioxidant properties of isoquinoline and its derivatives has established this class of heterocyclic compounds as possessing significant potential for mitigating oxidative stress. While direct and detailed experimental studies on the antioxidant mechanisms and cellular protective effects of 1-ethyl-6,7-dimethoxy-2H-isoquinolin-3-one are not extensively available in the current scientific literature, the activities of structurally related isoquinolone derivatives provide valuable insights into its potential modes of action. The antioxidant capabilities of these compounds are generally attributed to their ability to scavenge free radicals and to modulate cellular antioxidant pathways.

The fundamental antioxidant action of many phenolic and heterocyclic compounds involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby interrupting the chain reactions of oxidation. For isoquinoline derivatives, the presence of hydroxyl and methoxy groups on the benzene (B151609) ring is thought to play a crucial role in their radical-scavenging activities. These functional groups can increase the electron-donating capacity of the molecule, facilitating the quenching of free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Studies on various quinoline (B57606) and isoquinoline derivatives have demonstrated their efficacy in in vitro antioxidant assays. For instance, the modification of related heterocyclic structures has been shown to enhance their inhibitory effects on free radicals. The antioxidant activity is often quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.

While specific IC50 values for This compound are not documented, the table below presents hypothetical data based on the activities of similar heterocyclic compounds to illustrate how such findings are typically reported.

Table 1: Illustrative Antioxidant Activity of Isoquinolone Derivatives in DPPH Radical Scavenging Assay

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| This compound | 10 | Data not available | Data not available |

| 50 | Data not available | ||

| 100 | Data not available | ||

| Reference Antioxidant (e.g., Ascorbic Acid) | 10 | 45.2 | 11.5 |

| 50 | 92.8 | ||

| 100 | 98.1 | ||

| This table is for illustrative purposes only. Actual data for this compound is not available in the reviewed literature. |

Beyond direct radical scavenging, another significant mechanism of cellular protection is the activation of endogenous antioxidant defense systems. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Some nitrogen-containing heterocyclic compounds have been shown to activate the Nrf2 signaling pathway, leading to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This activation helps to restore cellular redox homeostasis and protect cells from oxidative damage.

The cellular protection afforded by isoquinoline derivatives can also be inferred from their ability to mitigate the cytotoxic effects of oxidative insults. For example, some isoquinolinequinone N-oxides have been observed to induce significant accumulation of ROS in cancer cells, suggesting a pro-oxidant activity in that specific context. Conversely, in non-cancerous cells, the antioxidant effects would be expected to protect against such damage. The evaluation of cellular protection often involves treating cells with an oxidizing agent in the presence and absence of the test compound and then assessing cell viability or markers of oxidative damage.

Structure Activity Relationship Sar Analysis and Computational Investigations of Isoquinolone Derivatives

Influence of Substituents on Isoquinolone Biological Activities

The biological properties of isoquinolone derivatives can be significantly altered by the nature and position of various substituents on the core ring structure. ontosight.ai The specific substitution pattern on the isoquinoline (B145761) ring is a key determinant of its pharmacological profile, influencing interactions with biological targets like enzymes and receptors. ontosight.ainih.gov

The substituent at the C-1 position of the isoquinoline ring plays a pivotal role in defining the compound's biological activity. While the specific literature on the 1-ethyl group in 1-ethyl-6,7-dimethoxy-2H-isoquinolin-3-one is focused, broader studies on related structures highlight the importance of this position. For instance, various 1-benzyl substituted tetrahydroisoquinoline alkaloids are known to exhibit diverse biological activities. mdpi.com The nature of the group at C-1, whether it be a simple alkyl group like methyl or ethyl, or a larger aromatic moiety like a benzyl (B1604629) group, can significantly impact the molecule's interaction with its target. mdpi.com For example, in a series of synthetic tetrahydroisoquinolines, a non-halogenated compound, ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate, showed potent inhibitory activity against HIV. mdpi.com This indicates that the size, lipophilicity, and electronic properties of the C-1 substituent are critical variables in the design of biologically active isoquinoline derivatives.

The presence of methoxy (B1213986) groups at the C-6 and C-7 positions is a common feature in many biologically active isoquinoline alkaloids and their synthetic derivatives. ontosight.ainih.gov This substitution pattern is considered a key pharmacophore for certain biological activities, including multidrug resistance (MDR) reversal and antiproliferative effects. researchgate.netnih.govnih.gov

Studies on 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown them to be potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells. researchgate.net The 6,7-dimethoxy substitution appears to be a crucial structural feature for this P-gp inhibition. researchgate.net Similarly, the compound 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has demonstrated a protective action on liver tissues and has shown notable antiproliferative potential against hepatocellular carcinoma in rat models. nih.gov These findings underscore the importance of the 6,7-dimethoxy pattern in conferring specific and potent pharmacological activities.

Modifications at other positions, particularly the N-2 and C-4 atoms, also have a profound impact on the biological activity of isoquinolone derivatives. nih.gov

N-2 Position: The nitrogen atom at position 2 is a common site for substitution. Introducing different groups here can alter the molecule's polarity, size, and ability to form hydrogen bonds. For example, in the compound 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, the presence of a methyl group on the nitrogen atom is a defining feature. researchgate.net In a study of multidrug resistance reversers, various aryl-substituted amides, esters, and alkylamine analogues were attached to the N-2 position of a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, leading to compounds with varying activities against different efflux pumps like P-gp, MRP-1, and BCRP. nih.gov

C-4 Position: The C-4 position is another critical site for modification. A facile synthesis of C4-substituted isoquinolines has been described, leading to compounds with cytotoxic properties. researchgate.netsemanticscholar.org In one study, a series of saturated and α,β-unsaturated amides were introduced at the C-4 position, and several of these analogues showed significant cytotoxic activity in a human non-small cell lung cancer cell line. researchgate.netsemanticscholar.org This highlights that the introduction of specific side chains at C-4 can be a viable strategy for developing novel anticancer agents. researchgate.net

The following table summarizes the influence of substituents at different positions on the biological activity of isoquinoline derivatives based on various studies.

| Position | Substituent Type | Observed Biological Activity | Reference(s) |

| C-1 | Benzyl | Anti-HIV activity | mdpi.com |

| C-1 | Methyl, Ethyl, Benzyl | General diverse biological activities | mdpi.com |

| C-6, C-7 | Dimethoxy | P-glycoprotein inhibition (MDR reversal) | researchgate.netnih.gov |

| C-6, C-7 | Dimethoxy | Antiproliferative (Hepatocellular Carcinoma) | nih.gov |

| N-2 | Aryl-amides, Esters | Modulation of ABC transporter activity (MDR) | nih.gov |

| C-4 | Amides | Cytotoxicity against cancer cell lines | researchgate.netsemanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinolone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. cjsc.ac.cn This method is instrumental in predicting the activity of new derivatives and guiding the design of more potent molecules. japsonline.com

Several QSAR studies have been successfully applied to isoquinolone derivatives to understand their inhibitory activities against various biological targets. For instance, 3D-QSAR models were developed for isoquinolin-1-one and quinazolin-4-one derivatives as potent inhibitors of tumor necrosis factor α (TNFα). nih.gov These models provided crucial structural insights and highlighted important binding features. nih.gov Another study used holographic QSAR (HQSAR) and Topomer comparative molecular field analysis (Topomer CoMFA) to analyze 39 isoquinolone derivatives as JNK1 inhibitors, a target for type 2 diabetes. cjsc.ac.cn The resulting models showed good stability and predictive ability, with a high non-cross-validated correlation coefficient (r²) of 0.987 for the HQSAR model. cjsc.ac.cn

Similarly, QSAR studies on 3-(3, 4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives identified key descriptors that were helpful in predicting their inhibitory activity against aldo-keto reductase 1C3 (AKR1C3), a target for castration-resistant prostate cancer. japsonline.com The statistical quality of these models is paramount to their predictive power.

The table below presents the statistical validation parameters for some published QSAR models on isoquinolone derivatives.

| QSAR Model Type | Target | No. of Compounds | q² (Cross-validation) | r² (Non-cross-validation) | Reference |

| HQSAR | JNK1 | 39 | 0.826 | 0.987 | cjsc.ac.cn |

| Topomer CoMFA | JNK1 | 39 | 0.696 | 0.935 | cjsc.ac.cn |

| Pharmacophore-based 3D-QSAR | TNFα | 58 (42 training, 16 test) | 0.6185 | 0.9965 | nih.gov |

| MoRSE descriptors-based | AKR1C3 | 63 (53 training, 10 test) | 0.6285 | 0.6905 | japsonline.com |

q² (or Q²) is the cross-validated correlation coefficient, a measure of the model's predictive ability. r² (or R²) is the non-cross-validated correlation coefficient, a measure of the model's fit to the training data.

Molecular Docking and Dynamics Simulations for Target Binding Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein) to form a stable complex. youtube.com It is an effective tool for exploring the binding modes of isoquinolone derivatives within the active sites of their biological targets. cjsc.ac.cnnih.gov

Docking studies have provided valuable insights into the interactions of isoquinolone derivatives with various enzymes. For example, a study on dihydroisoquinoline derivatives as potential anticancer agents used molecular docking to explore the binding mode of an active compound in the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.gov The simulation revealed that the compound could form essential hydrogen bonds and coordinate with zinc ions, which is critical for its inhibitory activity. nih.gov In another study, docking was used to understand the interaction between newly designed isoquinolone compounds and the JNK1 protein, providing a theoretical basis for the design of new inhibitors. cjsc.ac.cn

Molecular dynamics (MD) simulations can further refine the results of docking by simulating the movement of the ligand-protein complex over time, providing a more realistic view of the binding interactions and the stability of the complex. mdpi.com These simulations are crucial for validating docking poses and understanding the dynamic nature of molecular recognition.

In Silico Screening and Virtual Library Design for Novel Isoquinolone Analogues

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. researchgate.net This method, combined with virtual library design, can dramatically accelerate the discovery of novel lead compounds. mdpi.com

This strategy has been applied to the isoquinoline scaffold. In one notable example, researchers designed and evaluated new potential antagonists for the CD44 receptor, a target in cancer therapy. mdpi.com They started by identifying that small molecules with a 1,2,3,4-tetrahydroisoquinoline (B50084) (THQ) motif frequently bind to a specific region of the receptor. mdpi.com Using computational combinatorial chemistry, they generated virtual libraries containing over 168,000 new molecules with this THQ core. mdpi.com These virtual libraries were then screened using pharmacophore alignment and docking to identify the most promising candidates for synthesis and biological testing. mdpi.com

Similarly, in silico studies, including molecular docking and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, have guided the design of new quinazolinone analogues (a related heterocyclic system) as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This approach allows for the rational design and prioritization of compounds, saving significant time and resources in the drug discovery pipeline. nih.gov

Bioisosteric Replacements and Scaffold Hopping in Isoquinolone Drug Design

In the rational design of novel therapeutic agents based on the isoquinolone scaffold, bioisosteric replacement and scaffold hopping are crucial strategies employed to optimize pharmacological properties, enhance target selectivity, and improve pharmacokinetic profiles. These medicinal chemistry techniques allow for the exploration of chemical space around a lead compound, such as this compound, to identify analogs with superior characteristics.

Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while favorably modifying other attributes like metabolic stability or toxicity. Scaffold hopping, a more profound structural modification, aims to replace the core molecular framework with a topologically different structure while preserving the essential pharmacophoric features required for biological activity. This can lead to the discovery of novel intellectual property and compounds with entirely different physicochemical properties.

Bioisosteric Replacements

For a molecule like this compound, bioisosteric modifications can be envisioned at several key positions: the 1-ethyl group, the 6,7-dimethoxy substituents, and the isoquinolin-3-one core itself.

Modifications of the 1-Ethyl Group: The ethyl group at the C1 position is a small, lipophilic substituent. Its replacement with various bioisosteres can modulate potency, selectivity, and metabolic stability. For instance, replacing the terminal methyl group with a trifluoromethyl group can enhance metabolic stability and potentially alter receptor interactions due to its strong electron-withdrawing nature. Other classical and non-classical bioisosteres for the ethyl group can be explored to fine-tune the compound's properties.

Illustrative Bioisosteric Replacements at the C1-Position

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

|---|---|---|

| Ethyl (-CH2CH3) | Propyl (-CH2CH2CH3) | Increased lipophilicity, potential for enhanced binding |

| Ethyl (-CH2CH3) | Cyclopropyl | Introduction of conformational rigidity, potential for improved metabolic stability |

| Ethyl (-CH2CH3) | Vinyl (-CH=CH2) | Introduction of unsaturation, potential for altered reactivity and binding |

| Ethyl (-CH2CH3) | Trifluoroethyl (-CH2CF3) | Increased metabolic stability, altered electronics |

Modifications of the 6,7-Dimethoxy Groups: The methoxy groups at the C6 and C7 positions are crucial for the activity of many isoquinoline derivatives, often acting as hydrogen bond acceptors and influencing the electronic properties of the aromatic ring. Bioisosteric replacement of these groups can impact target binding and pharmacokinetics. For example, replacing a methoxy group with a hydroxyl group could introduce a hydrogen bond donor, potentially leading to new interactions with the biological target.

Illustrative Bioisosteric Replacements at the C6/C7-Positions

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

|---|---|---|

| Methoxy (-OCH3) | Hydroxyl (-OH) | Introduction of hydrogen bond donor capability, potential for altered solubility |

| Methoxy (-OCH3) | Ethoxy (-OCH2CH3) | Increased lipophilicity |

| Methoxy (-OCH3) | Difluoromethoxy (-OCF2H) | Altered electronic properties, potential for improved metabolic stability |

| Methoxy (-OCH3) | Methylthio (-SCH3) | Altered geometry and electronic character |

Modifications of the Isoquinolin-3-one Core: The lactam (cyclic amide) functionality of the isoquinolin-3-one is a key structural feature. Replacing the amide bond with other groups can significantly alter the compound's properties. For instance, replacement with a thioamide could change the hydrogen bonding capacity and electronic distribution.

Illustrative Bioisosteric Replacements within the Isoquinolin-3-one Core

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |

|---|---|---|

| Lactam (-NH-C=O) | Thiolactam (-NH-C=S) | Altered hydrogen bonding and electronics |

| Lactam (-NH-C=O) | N-Methyl Lactam (-N(CH3)-C=O) | Removal of hydrogen bond donor, increased lipophilicity |

| Lactam (-NH-C=O) | Imidazole | Introduction of basicity, altered aromaticity |

Scaffold Hopping

Scaffold hopping from the this compound core can lead to the discovery of novel chemotypes with similar biological activities but potentially improved properties. This strategy is particularly useful for escaping existing patent landscapes and addressing issues such as poor solubility or off-target effects associated with the original scaffold. The key is to preserve the spatial arrangement of the crucial pharmacophoric elements: the aromatic ring with its substituents, the lactam function (or a surrogate), and the substituent at the 1-position.

One approach is to replace the isoquinolin-3-one core with other bicyclic heteroaromatic systems that can present the key functional groups in a similar three-dimensional orientation.

Illustrative Examples of Scaffold Hopping from the Isoquinolin-3-one Core

| Original Scaffold | Hopped Scaffold | Rationale |

|---|---|---|

| 2H-Isoquinolin-3-one | Phthalazin-1(2H)-one | Isosteric replacement of a carbon atom with a nitrogen atom in the aromatic ring, potentially altering solubility and metabolic profile. |

| 2H-Isoquinolin-3-one | Quinazolin-4(3H)-one | Rearrangement of the heteroatoms in the heterocyclic ring, offering a different vector for substituent placement. |

| 2H-Isoquinolin-3-one | 1H-Indazol-3(2H)-one | Replacement of the benzene (B151609) ring with a pyrazole (B372694) ring, creating a different electronic environment. |

Computational tools, such as pharmacophore modeling and virtual screening of compound libraries, are invaluable in identifying potential new scaffolds. By defining a pharmacophore model based on the key features of this compound, it is possible to search for structurally diverse molecules that match this model and are therefore likely to exhibit similar biological activity.

Advanced Research Perspectives on Isoquinolone Chemistry and Biology

Development of Novel Isoquinolone-Based Chemical Probes

Chemical probes are indispensable tools for dissecting complex biological processes. The development of novel probes based on the isoquinolone framework is a burgeoning area of research, aimed at creating molecules that can selectively interact with and report on the activity of specific biological targets.

One promising application of isoquinolone derivatives is in the creation of fluorescent probes. For instance, certain isoquinoline-3-amine derivatives have been shown to exhibit fluorescent properties. nih.gov The design of such probes often involves the strategic placement of fluorophores and reactive moieties onto the isoquinolone core. The fluorescence quantum yield, a measure of the efficiency of fluorescence, can be significantly influenced by the chemical structure. For example, restricting the rotation of the isoquinoline (B145761) ring, such as by coupling it to a four-membered lactam ring, has been observed to increase the quantum yield. nih.gov A study on 1-(isoquinolin-3-yl)azetidin-2-one demonstrated a high quantum yield of 0.963, attributed to its greater structural rigidity. nih.gov

The development of isoquinoline-based probes extends to their use in high-throughput screening assays. For example, a library of 62 isoquinoline alkaloids was screened to identify new blockers of voltage-gated Na+ (NaV) channels using fluorescence cell-based assays with voltage sensor probes (VSP). nih.gov This screening led to the identification of five alkaloids—liriodenine (B31502), oxostephanine, thalmiculine, protopine, and bebeerine—that inhibited the VSP signal with micromolar efficacy. nih.gov Further investigation confirmed that liriodenine and oxostephanine were able to inhibit the batrachotoxin-induced signal in a secondary assay using a Na+ fluorescent probe. nih.gov

Moreover, isoquinolone scaffolds are being explored for the development of probes targeting specific protein families, such as bromodomains. While initial research focused on other heterocyclic systems, the principles of preserving key binding motifs while modifying the core scaffold can be applied to isoquinolones to discover new selective binders for non-BET bromodomain proteins.

| Probe Type | Isoquinolone Scaffold Example | Application | Key Finding |

| Fluorescent Probe | 1-(Isoquinolin-3-yl)azetidin-2-one | Cellular Imaging | High quantum yield due to structural rigidity. nih.gov |

| Ion Channel Blocker Probe | Liriodenine, Oxostephanine | High-Throughput Screening for NaV channel blockers | Identified as inhibitors of NaV channel activity. nih.gov |

| Protein-Protein Interaction Probe | (Hypothetical) Isoquinolone-based BRD9 ligand | Epigenetic Target Modulation | Potential for developing selective bromodomain inhibitors. |

Harnessing Biosynthetic Pathways for Sustainable Isoquinolone Production

The production of complex molecules like isoquinolones often relies on multi-step chemical syntheses that can be inefficient and generate significant waste. A more sustainable approach involves harnessing the power of biosynthesis, either through the use of plant cell cultures or engineered microorganisms. nih.govnih.gov

Isoquinoline alkaloids are naturally produced in a variety of plant species from the amino acid tyrosine. ingentaconnect.comrsc.org The biosynthetic pathway to the central intermediate, (S)-reticuline, is well-characterized and serves as a branching point for the production of a diverse array of isoquinoline alkaloids, including morphine, sanguinarine, and berberine (B55584). nih.govingentaconnect.com Metabolic engineering strategies can be employed to enhance the production of specific isoquinolones. These strategies include:

Introduction of new biosynthetic branches: By introducing genes from other organisms, novel isoquinolone derivatives can be produced in a host organism that does not naturally synthesize them. nih.gov

Knock-down of competing pathways: Suppressing the expression of enzymes that divert intermediates into other metabolic pathways can increase the flux towards the desired isoquinolone. nih.gov

Microbial platforms, such as engineered E. coli and yeast, offer a controlled environment for the production of plant-derived isoquinoline alkaloids. nih.govyoutube.com This approach allows for high efficiency and uniform quality of the final product. nih.gov For example, researchers have successfully engineered yeast strains capable of producing bisbenzylisoquinoline alkaloids by expressing key plant enzymes. rsc.org Another novel biosynthetic route to the isoquinoline scaffold has been identified in Streptomyces albus, which utilizes tryptophan instead of tyrosine as the primary precursor for the production of the isoquinolinequinone alkaloid mansouramycin D. nih.gov This discovery opens up new possibilities for engineering microbial systems for sustainable isoquinolone production. nih.gov

| Biosynthetic Strategy | Organism | Target Compound Class | Key Advantage |

| Metabolic Engineering | Plants (e.g., Coptis japonica, Eschscholzia californica) | Benzylisoquinoline alkaloids | Enhanced yield and production of novel metabolites in the natural host. ingentaconnect.com |

| Microbial Cell Factories | E. coli, Yeast | (S)-Reticuline, Bisbenzylisoquinoline alkaloids | Controlled, high-efficiency, and scalable production. nih.govrsc.org |

| Novel Pathway Discovery | Streptomyces albus | Isoquinolinequinones (Mansouramycin D) | Utilizes an alternative precursor (tryptophan), expanding the biosynthetic toolkit. nih.gov |

Strategies for Enhancing Isoquinolone Selectivity and Potency in In Vitro Systems

A critical aspect of drug discovery is the optimization of a lead compound to enhance its selectivity for the intended target and increase its potency. For isoquinolone derivatives, this is often achieved through systematic structure-activity relationship (SAR) studies. nih.govnih.gov

Conformational restriction is a powerful strategy to improve the binding affinity and selectivity of a ligand. By locking the isoquinolone core into a more rigid conformation, for example by incorporating an isoxazole (B147169) ring, researchers have developed derivatives with improved antibacterial properties compared to their more flexible parent compounds. researchgate.net

Another key strategy involves the modification of substituents on the isoquinolone scaffold. In a study of N-(2-arylethyl) isoquinoline derivatives as antagonists of the human scavenger receptor CD36, it was found that a methoxyl group at the 7-position and a hydroxyl group at the 6- or 8-position were crucial for good activity. nih.gov Specifically, compounds 7e and 7t in that study showed potent antagonistic activity with IC50 values of 0.2 and 0.8 μg/mL, respectively. nih.gov

Similarly, in the development of isoquinoline derivatives as CRTH2 antagonists for the treatment of asthma, optimization of the substituents on a benzamide (B126) moiety attached to the isoquinoline core led to the identification of a highly potent and selective compound, 9l , with a binding affinity (IC50) of 2.1 nM. nih.gov

The antiproliferative activity of isoquinolone derivatives against cancer cells has also been a major focus. Structural optimization of derivatives of the natural product lycobetaine led to the discovery of compound 46 , which exhibited potent inhibitory activity against a neuroendocrine prostate cancer cell line with an IC50 value of 0.47 μM and a selectivity index greater than 190-fold over a different prostate cancer cell line. nih.gov

| Optimization Strategy | Target | Key Modification | Result |

| Conformational Restriction | Bacterial targets | Incorporation of an isoxazole ring into the isoquinoline scaffold. researchgate.net | Improved antibacterial activity. researchgate.net |

| Substituent Modification | Human CD36 receptor | Introduction of methoxy (B1213986) and hydroxyl groups at specific positions. nih.gov | Potent antagonistic activity. nih.gov |

| Substituent Optimization | CRTH2 receptor | Optimization of the benzamide portion of the molecule. nih.gov | Highly potent and selective antagonist. nih.gov |

| Scaffold Simplification & SAR | Neuroendocrine prostate cancer cells | Simplification of the lycobetaine scaffold and systematic SAR. nih.gov | Potent and highly selective inhibitor. nih.gov |

Future Directions in Isoquinolone Scaffold Derivatization for Biological Applications

The versatility of the isoquinolone scaffold makes it a privileged structure in medicinal chemistry, with ongoing research exploring new derivatization strategies to target a wide range of biological processes. nih.govresearchgate.net

Modern synthetic methodologies are moving beyond traditional reactions like the Bischler-Napieralski synthesis to more environmentally friendly and efficient techniques. nih.govnumberanalytics.com These include transition metal-catalyzed reactions, such as rhodium-catalyzed C-H activation and palladium-catalyzed cyclizations, which allow for the construction of complex isoquinoline derivatives under mild conditions. researchgate.netresearchgate.net

The derivatization of the isoquinolone core allows for the exploration of novel biological targets. For example, isoquinoline derivatives have been designed and synthesized as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy. nih.gov One such derivative, compound 43b , showed potent inhibitory activity against both enzymes with IC50 values of 0.31 μM for IDO1 and 0.08 μM for TDO. nih.gov

Furthermore, the isoquinoline framework is being incorporated into molecules designed to interact with novel and challenging targets. For instance, an isoquinoline moiety was used to provide a 5HT-antagonist component in a dual-targeted drug designed to also have M4 receptor activity for potential use in treating schizophrenia. rsc.org

The development of new derivatization strategies also aims to improve the physicochemical properties of isoquinolone-based compounds. For example, the synthesis of tricyclic isoquinoline compounds through the reaction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) with dimethyl acetylenedicarboxylate (B1228247) has been explored for developing new antibacterial agents. mdpi.com

The future of isoquinolone chemistry will likely involve the integration of computational tools for rational drug design, the development of more sustainable synthetic methods, and the exploration of untapped biological targets to unlock the full therapeutic potential of this remarkable scaffold.

| Derivatization Approach | Biological Application | Example Compound/Strategy | Significance |

| Modern Synthetic Methods | General Drug Discovery | Rh(III)-catalyzed C-H activation. researchgate.net | Environmentally friendly and efficient synthesis of complex isoquinolones. researchgate.net |

| Dual-Target Inhibition | Cancer Immunotherapy | IDO1/TDO dual inhibitor 43b . nih.gov | A novel approach to cancer treatment by targeting key metabolic pathways in the tumor microenvironment. nih.gov |

| Multi-Target Drug Design | Schizophrenia Treatment | Isoquinoline-based 5HT/M4 dual antagonist. rsc.org | Potential for new therapeutics with novel mechanisms of action. rsc.org |

| Scaffold Elaboration | Antibacterial Agents | Tricyclic isoquinolones from dihydroisoquinolines. mdpi.com | Exploration of new chemical space for antibacterial drug discovery. mdpi.com |

Q & A

Basic: What are the standard synthetic routes for 1-ethyl-6,7-dimethoxy-2H-isoquinolin-3-one, and how are reaction conditions optimized?

The synthesis typically involves acid- or base-catalyzed cyclization of substituted 2′-aminochalcones or microwave-assisted protocols. For example, describes a method using indium(III) chloride (20 mol%) as a catalyst under microwave irradiation (360 W, 5 minutes), yielding 63% of a related isoquinolinone derivative. Optimization includes adjusting catalysts (e.g., Lewis acids), solvent systems (CH₂Cl₂/di-isopropylether for crystallization), and energy sources (microwave vs. conventional heating) to improve efficiency and yield .

Basic: How is the structural confirmation of this compound achieved in experimental settings?

Structural elucidation relies on ¹H-NMR , ¹³C-NMR , and X-ray crystallography . NMR identifies functional groups (e.g., ethyl, methoxy) and aromatic protons, while X-ray analysis resolves stereochemistry and intermolecular interactions. highlights the use of crystallography to confirm dihedral angles (e.g., 57.84° between fused rings) and hydrogen-bonded dimers (N–H⋯N interactions) .

Advanced: How can researchers address contradictions between spectral data and crystallographic results for this compound?

Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). To resolve this:

- Perform variable-temperature NMR to assess conformational flexibility.

- Validate crystallographic data with DFT calculations to model gas-phase vs. solid-state geometries.

- Cross-reference with analogous compounds (e.g., ’s SMILES/InChI descriptors) to identify systematic errors .

Advanced: What methodological strategies are recommended for optimizing low-yield reactions in the synthesis of isoquinolinone derivatives?

- Catalyst screening : Replace indium(III) chloride with milder catalysts (e.g., FeCl₃) to reduce side reactions.

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.

- Microwave parameters : Adjust irradiation time/power (e.g., 3–10 minutes at 300–400 W) to balance yield and decomposition risks .

Basic: What analytical techniques are critical for assessing the purity of this compound?

- HPLC-MS : Quantifies purity and detects trace impurities.

- Melting point analysis : Compares observed vs. literature values (e.g., ’s PubChem data for related compounds).

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

Advanced: How can computational methods predict the biological activity of this compound?

- Molecular docking : Use software like AutoDock to simulate binding to target proteins (e.g., kinases).

- QSAR models : Correlate substituent effects (e.g., methoxy vs. ethyl groups) with activity data from analogs ().

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound’s derivatives?

- Fragment-based variation : Synthesize analogs with modified substituents (e.g., replacing ethyl with methyl).

- Bioactivity assays : Test against disease-specific targets (e.g., cancer cell lines) using dose-response curves.

- Statistical analysis : Apply ANOVA to identify significant structural contributors to activity .

Basic: How are intermolecular interactions (e.g., π-π stacking) characterized in crystalline forms of this compound?

X-ray crystallography measures centroid-to-centroid distances (e.g., 3.94 Å in ) and hydrogen-bonding motifs. Software like Mercury (CCDC) visualizes these interactions, while Hirshfeld surface analysis quantifies contact contributions .

Advanced: What methodological rigor is required for replicating pharmacological studies involving this compound?

- In vitro/in vivo models : Use standardized cell lines (e.g., HEK293) and animal protocols (IACUC-approved).

- Positive/Negative controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle-only groups.

- Data transparency : Publish raw spectra, crystallographic CIF files, and statistical code ( ).

Advanced: How can researchers address ethical and reproducibility challenges in biological testing?

- Ethical compliance : Follow ARRIVE guidelines for animal studies and obtain IRB approval for human cell lines.

- Open science practices : Deposit synthetic protocols in repositories like Zenodo and share negative results to reduce publication bias .

Advanced: What systematic review methodologies apply to consolidating data on this compound’s applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products